molecular formula C17H15Cl2N3O B7504557 N-(3,4-dichlorophenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide

N-(3,4-dichlorophenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide

Número de catálogo: B7504557
Peso molecular: 348.2 g/mol
Clave InChI: VKFMHYACRQVQPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dichlorophenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide, also known as DECLOFENAC, is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain, fever, and inflammation. DECLOFENAC is a potent inhibitor of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in pain and inflammation.

Mecanismo De Acción

N-(3,4-dichlorophenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide exerts its pharmacological effects by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of pain, fever, and inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing pain, fever, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2, which are involved in the production of prostaglandins. This compound has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes. This compound has been shown to have analgesic, anti-inflammatory, and antipyretic effects, and has been used in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,4-dichlorophenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of COX, which makes it useful for studying the role of prostaglandins in pain, fever, and inflammation. Another advantage is that it is readily available and relatively inexpensive. However, one limitation is that it has been shown to have a number of off-target effects, which may complicate the interpretation of experimental results. Another limitation is that it has been shown to have a number of side effects, which may limit its use in certain experimental models.

Direcciones Futuras

There are a number of future directions for research on N-(3,4-dichlorophenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide. One direction is to continue to study its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Another direction is to study its potential use in combination with other drugs, such as opioids, for the treatment of pain. Another direction is to study its potential use in the treatment of inflammatory bowel disease and other autoimmune disorders. Finally, there is a need for further research on the off-target effects of this compound, in order to better understand its pharmacological profile and potential therapeutic uses.

Métodos De Síntesis

N-(3,4-dichlorophenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide can be synthesized by the condensation of 2-ethylbenzimidazole with 3,4-dichloroaniline, followed by acetylation with acetic anhydride. The final product is obtained as a white crystalline solid with a melting point of 163-165°C.

Aplicaciones Científicas De Investigación

N-(3,4-dichlorophenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

Propiedades

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-ethylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c1-2-16-21-14-5-3-4-6-15(14)22(16)10-17(23)20-11-7-8-12(18)13(19)9-11/h3-9H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFMHYACRQVQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.